1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, including nitro, piperidine, and phenyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolone core, followed by the introduction of the nitro, piperidine, and phenyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Condensation reactions: To form the pyrazolone core.
Nitration: To introduce the nitro group.
Substitution reactions: To attach the piperidine and phenyl groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperidine and phenyl groups can be substituted with other groups to create derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the piperidine and phenyl groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:
Pyrazolones: Compounds with a similar core structure but different substituents.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Piperidine derivatives: Compounds containing the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H25N5O3/c1-17-22(23(29)27(25(17)2)19-9-5-3-6-10-19)24-16-18-11-12-20(21(15-18)28(30)31)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
InChI Key |
IVMOECSBMNBSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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